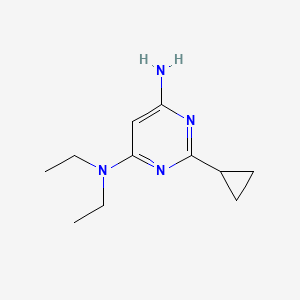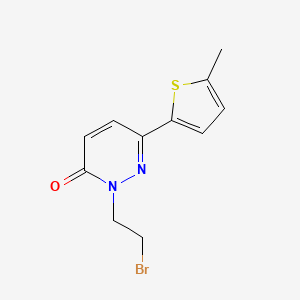
2-cyclopropyl-N4,N4-diethylpyrimidine-4,6-diamine
Vue d'ensemble
Description
2-cyclopropyl-N4,N4-diethylpyrimidine-4,6-diamine, also known as CDPDA, is a compound that has recently been studied for its potential applications in scientific research. CDPDA is a cyclic diamine composed of a cyclopropyl group linked to two pyrimidine rings and two ethyl groups. It is a colorless, crystalline solid that is insoluble in water, but soluble in organic solvents. CDPDA has been studied for its potential applications in various fields of science, including medicine, biochemistry, and pharmacology.
Applications De Recherche Scientifique
2-cyclopropyl-N4,N4-diethylpyrimidine-4,6-diamine has recently been studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of various compounds, such as 2-chloro-2-cyclopropyl-N4,N4-diethylpyrimidine-4,6-diamine, which has been studied for its potential applications in medicine and pharmacology. This compound has also been used as a catalyst in the synthesis of cyclic peptides, which have potential applications in biochemistry and medicine. Additionally, this compound has been used to synthesize various polymers, which have potential applications in materials science.
Mécanisme D'action
The mechanism of action of 2-cyclopropyl-N4,N4-diethylpyrimidine-4,6-diamine is not well-understood. However, it is believed that the cyclopropyl group of this compound acts as a Lewis acid, which can facilitate the formation of covalent bonds between molecules. Additionally, the two ethyl groups of this compound can act as hydrogen bond acceptors, which can facilitate the formation of hydrogen bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well-understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes, such as cyclooxygenase-2, which is involved in the production of prostaglandins. Additionally, this compound has been shown to have antiproliferative activity against certain cancer cell lines, suggesting that it may have potential applications in the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-cyclopropyl-N4,N4-diethylpyrimidine-4,6-diamine in laboratory experiments is that it is relatively easy to synthesize and is readily available. Additionally, this compound is insoluble in water, which makes it ideal for use in organic solvents. However, this compound is not very stable and can degrade over time. Additionally, it is not very soluble in organic solvents, which can limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for the study of 2-cyclopropyl-N4,N4-diethylpyrimidine-4,6-diamine. One potential direction is to further investigate its potential applications in medicine and pharmacology. Additionally, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted to identify new ways to synthesize this compound and to improve its stability. Finally, further research could be conducted to explore the potential applications of this compound in materials science and other fields.
Propriétés
IUPAC Name |
2-cyclopropyl-4-N,4-N-diethylpyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-3-15(4-2)10-7-9(12)13-11(14-10)8-5-6-8/h7-8H,3-6H2,1-2H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXKHBQKNQCAFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)N)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1493026.png)
![6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1493027.png)
![6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1493028.png)
![7-(azidomethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1493030.png)
![2-Ethyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1493031.png)
![7-(chloromethyl)-1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1493032.png)
![7-(azidomethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1493034.png)
![methyl 2-(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetate](/img/structure/B1493037.png)
![6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1493039.png)
![6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1493040.png)


![2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1493046.png)
